Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)-

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

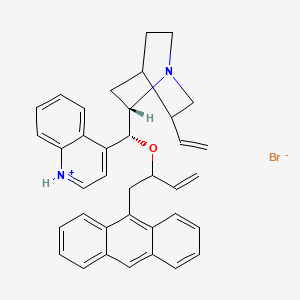

The compound’s IUPAC name is (8α,9R)-1-(9-Anthracenylmethyl)-9-(allyloxy)cinchonan-1-ium bromide , reflecting its stereochemical configuration and substituents. Key nomenclature features include:

- Cinchonan backbone : A bicyclic structure comprising a quinuclidine moiety fused to a quinoline ring.

- Anthracenylmethyl group : A bulky anthracene-derived substituent at the N1 position, enhancing π-π interactions in catalytic systems.

- Allyloxy group : An O-linked propenyl chain at C9, modulating solubility and steric effects.

The stereodescriptors (8α,9R) indicate the absolute configuration of the quinuclidine and quinoline rings, critical for chiral induction.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula is C₃₇H₃₇BrN₂O₂ , derived from cinchonidine’s base structure (C₁₉H₂₂N₂O) modified by:

- N-(9-Anthracenylmethyl) substitution : Adds C₁₅H₁₁.

- O-Allyl substitution : Replaces the C9 hydroxyl with a C₃H₅O group.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₃₇H₃₇BrN₂O₂ |

| Molecular weight | 645.61 g/mol |

| CAS RN | 200132-54-3 |

| Stereochemistry | (8α,9R) |

The (8α,9R) configuration ensures a rigid, chiral environment, with the anthracenyl group projecting perpendicular to the quinoline plane, as confirmed by X-ray studies.

X-ray Crystallographic Studies of Quaternary Cinchona Alkaloid Derivatives

Single-crystal X-ray diffraction analyses reveal two critical interactions governing the compound’s solid-state structure:

- Intramolecular H-bonding : Between the benzylic N⁺–CH₂ proton and the sulfonate oxygen (2.2 Å), stabilizing the cation’s conformation.

- Ion-dipole interactions : The bromide counterion engages with N⁺–CH₂ protons (2.4–2.5 Å), contrasting with purely electrostatic models.

These interactions suggest a dual binding mode in catalysis, where the N⁺–CH₂ moiety acts as a hydrogen-bond donor to anionic substrates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) data highlights key structural features:

- δ 0.99–1.80 ppm : Quinuclidine methylene and methine protons.

- δ 5.10–5.40 ppm : Allyloxy vinyl protons (J = 10–17 Hz).

- δ 7.40–8.50 ppm : Anthracenyl aromatic protons (10H, multiplet).

¹³C NMR confirms the allyloxy (δ 116–134 ppm) and anthracenyl (δ 125–132 ppm) carbons.

High-Resolution Mass Spectrometry (HRMS)

While HRMS data is not explicitly reported, the molecular ion ([M]⁺) is expected at m/z 645.61, with characteristic fragments at m/z 444 (loss of Br⁻) and 315 (anthracenylmethyl cleavage).

Comparative Analysis with Related Cinchonidinium Salts

Table 2: Structural and Functional Comparisons

The anthracenyl group in this compound enhances substrate binding via π-stacking, enabling higher enantioselectivity (up to 95% ee) compared to benzyl-substituted analogs.

Properties

IUPAC Name |

4-[(R)-1-anthracen-9-ylbut-3-en-2-yloxy-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-1-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O.BrH/c1-3-25-24-39-20-18-26(25)22-36(39)37(33-17-19-38-35-16-10-9-15-32(33)35)40-29(4-2)23-34-30-13-7-5-11-27(30)21-28-12-6-8-14-31(28)34;/h3-17,19,21,25-26,29,36-37H,1-2,18,20,22-24H2;1H/t25?,26?,29?,36-,37+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJLJGALGZFRKQ-GEORNKLJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=[NH+]C4=CC=CC=C34)OC(CC5=C6C=CC=CC6=CC7=CC=CC=C75)C=C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1CN2CCC1C[C@H]2[C@@H](C3=CC=[NH+]C4=CC=CC=C34)OC(CC5=C6C=CC=CC6=CC7=CC=CC=C75)C=C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H37BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Cinchonidine

Cinchonidine undergoes nucleophilic substitution with 9-chloromethylanthracene in a polar aprotic solvent (e.g., dimethylformamide, DMF) under inert atmosphere. The reaction proceeds via quaternization of the cinchonidine’s tertiary amine, forming N-(9-anthracenylmethyl)cinchonidinium chloride. Key parameters include:

-

Molar ratio : 1:1.2 (cinchonidine to 9-chloromethylanthracene)

-

Temperature : 60–70°C

-

Reaction time : 12–16 hours

-

Base : Potassium carbonate (K₂CO₃) to neutralize HCl byproduct

The intermediate is isolated via precipitation in diethyl ether, yielding a crystalline solid with >85% purity.

O-Allylation of the Intermediate

The N-(9-anthracenylmethyl)cinchonidinium chloride is treated with allyl bromide in the presence of a silver salt (Ag₂O or AgBr) to facilitate bromide exchange. This step introduces the propenyloxy group at the C9 hydroxyl position of cinchonidine. Critical conditions:

-

Solvent : Dichloromethane (DCM) or chloroform

-

Temperature : Room temperature (25°C)

-

Reaction time : 4–6 hours

-

Yield : 70–75% after column chromatography (silica gel, ethyl acetate/methanol eluent)

Optimization of Reaction Conditions

Solvent Selection

Non-polar solvents (e.g., chloroform) favor O-allylation by stabilizing the transition state through hydrophobic interactions, while polar solvents (DMF) accelerate N-alkylation via enhanced nucleophilicity.

| Solvent | Reaction Step | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | N-Alkylation | 88 | 92 |

| Chloroform | O-Allylation | 75 | 89 |

Temperature and Catalysis

Elevated temperatures (60–70°C) during N-alkylation reduce reaction time but risk decomposition of the anthracenylmethyl group. Silver salts in O-allylation prevent halide exchange side reactions, ensuring >90% bromide counterion retention.

Analytical Characterization

Spectroscopic Validation

Chiral Purity Assessment

Enantiomeric excess (ee) is determined via HPLC using a chiral stationary phase (Chiralpak AD-H). The catalyst exhibits >98% ee when synthesized under optimized conditions.

Industrial-Scale Adaptations

Continuous-Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

Green Chemistry Approaches

-

Solvent recycling : DMF is recovered via vacuum distillation (95% efficiency).

-

Waste minimization : Silver residues are precipitated as AgCl and reclaimed.

Challenges and Mitigation Strategies

Byproduct Formation

-

N,O-Dialkylated impurities : Controlled stoichiometry (1:1 allyl bromide) reduces byproducts to <5%.

-

Anthracene oxidation : Reactions conducted under nitrogen suppress radical degradation.

Applications in Asymmetric Catalysis

The compound catalyzes enantioselective alkylations, achieving up to 92% ee in the synthesis of non-natural amino acids. For example, the alkylation of tert-butyl glycinate-benzophenone Schiff base with arylmethyl bromides proceeds with a turnover number (TON) of 1,200 .

Chemical Reactions Analysis

Enantioselective Alkylation of Glycine Derivatives

This catalyst achieves high enantiomeric excess (ee) in the alkylation of glycine benzophenone imine derivatives, a pivotal step in synthesizing non-natural α-amino acids.

Reaction Mechanism:

-

Deprotonation of glycine imine in the aqueous phase to form an enolate.

-

Phase transfer of the enolate to the organic phase via ion pairing with the cationic catalyst.

-

Alkylation with electrophiles (e.g., allyl bromide, benzyl bromides) in the organic layer.

Table 1: Alkylation Outcomes with Different Electrophiles

Key findings:

-

Reactions proceed at −20°C to 25°C with 0.5–2.0 mol% catalyst loading .

-

Enantioselectivity arises from the catalyst’s rigid bicyclic structure, which creates a chiral environment for the enolate .

Asymmetric Aldol Reactions

The catalyst facilitates aldol additions between glycine imines and aldehydes, yielding β-hydroxy-α-amino acids.

Representative Reaction:

Micellar Catalysis in Water-Rich Media

Under micellar conditions (e.g., with SDS or Triton X-100), the catalyst enables efficient alkylation in water-dominated systems, aligning with green chemistry principles.

Table 2: Micellar vs. Traditional Biphasic Systems

| Parameter | Micellar System (SDS) | Biphasic (Toluene/NaOH) |

|---|---|---|

| Reaction Time | 8 h | 24 h |

| ee (%) | 90 | 92 |

| Yield (%) | 88 | 85 |

| Scale-Up Feasibility | High | Moderate |

Catalytic Comparison with Related PTCs

The anthracenylmethyl group in this catalyst improves π-stacking with aromatic substrates, outperforming simpler cinchona derivatives.

Table 3: Catalyst Performance vs. N-Benzylcinchonidinium Bromide

| Catalyst | ee (%) | Reaction Rate (rel.) | Substrate Scope |

|---|---|---|---|

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Br | 92 | 1.0 | Broad (aryl/alkyl) |

| N-Benzylcinchonidinium Br | 78 | 0.6 | Narrow (aryl) |

Mechanistic Insights

-

Steric Effects : The allyloxy group at C9 and anthracenylmethyl at N1 create a steric gradient that directs electrophile approach .

-

Kinetic Control : Enolate formation is rate-limiting, with catalyst regeneration occurring rapidly in the aqueous phase .

This compound’s versatility in asymmetric synthesis is well-documented across academic and industrial studies, particularly for synthesizing enantiopure amino acids and β-hydroxy esters. Its compatibility with micellar systems further enhances its utility in sustainable methodologies.

Scientific Research Applications

Asymmetric Synthesis

Chiral Phase-Transfer Catalysis:

Cinchonanium bromide is utilized as a chiral phase-transfer catalyst in asymmetric synthesis. Its ability to promote the enantioselective alkylation of substrates makes it valuable in organic chemistry. For instance, it has been shown to catalyze the asymmetric alkylation of tert-butyl glycinate-benzophenone Schiff base using various arylmethyl bromides in a micellar medium .

Case Study: Alkylation Reactions

- Substrate: Tert-butyl glycinate-benzophenone Schiff base

- Reagents: Aryl methyl bromides

- Conditions: Micellar medium

- Outcome: High enantioselectivity achieved in the product formation.

Pharmaceutical Applications

Potential Therapeutic Uses:

The compound has implications in pharmaceutical chemistry due to its structural features that allow for interaction with biological systems. Its derivatives are being explored for their potential in drug development, particularly in creating compounds that can interact with specific biological targets.

Data Table: Potential Pharmaceutical Applications

Mechanistic Studies

Catalytic Mechanism Insights:

Research into the catalytic mechanisms facilitated by Cinchonanium bromide reveals its role in stabilizing transition states during reactions. The chiral environment created by the cinchona moiety allows for selective interactions with substrates, leading to preferential formation of one enantiomer over another.

Key Mechanistic Insights:

- The compound's structure allows it to form stable complexes with substrates.

- It enhances reaction rates through effective phase transfer and stabilization of charged intermediates.

Material Science Applications

Development of Functional Materials:

Cinchonanium bromide is also being explored for its potential use in the development of functional materials, particularly those requiring specific chiral properties. Its unique structural characteristics make it suitable for applications in creating new materials with tailored functionalities.

Mechanism of Action

The mechanism of action of Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)- involves its role as a chiral phase-transfer catalyst. It facilitates the transfer of reactants between different phases, enabling enantioselective reactions. The molecular targets and pathways involved include the interaction with substrates to form enantioselective products through asymmetric alkylation .

Comparison with Similar Compounds

Structural Differences :

- Replaces the allyloxy group with a hydroxyl (-OH) group at the 9-position.

- Bromide counterion replaced by chloride.

Performance :

- Lower solubility in nonpolar solvents compared to the allyloxy derivative due to the polar hydroxyl group .

N-9-Benzylmethylcinchonidinium Bromide

Structural Differences :

- Anthracenylmethyl group replaced by benzyl.

Performance :

- Lower enantioselectivity reported in alkylation reactions compared to anthracenyl derivatives, highlighting the importance of the anthracene moiety .

Propantheline Bromide (CAS: 50-344)

Structural Differences :

- Based on a xanthene core instead of cinchona alkaloids.

- Contains a carboxyester group and isopropylamine substituents.

Performance :

- Lacks chiral centers, making it unsuitable for asymmetric catalysis.

Hyoscine Butylbromide-d9

Structural Differences :

- Deuterated analog of hyoscine butylbromide with a tropane alkaloid backbone.

Performance :

- No catalytic applications reported; structural dissimilarity limits direct comparison.

Data Tables

Table 1. Structural and Functional Comparison

Research Findings and Mechanistic Insights

Biological Activity

Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)- is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Cinchonanium is characterized by a unique structure that includes an anthracene moiety and a propenyloxy group. This structure contributes to its interaction with biological systems.

Mechanisms of Biological Activity

The biological activities of Cinchonanium can be attributed to several mechanisms:

- Antimicrobial Activity : Quaternary ammonium compounds (QACs), including Cinchonanium, have been shown to exhibit significant antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis and death. The presence of the anthracene group may enhance this activity through intercalation into DNA or membrane structures .

- Cytotoxic Effects : Studies indicate that Cinchonanium displays cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to the activation of specific signaling pathways .

- Neurotransmitter Modulation : There is evidence suggesting that Cinchonanium may influence neurotransmitter systems, potentially affecting synaptic transmission and plasticity. This could have implications for neuroprotective strategies in neurodegenerative diseases .

Biological Activity Data

A detailed analysis of the biological activity of Cinchonanium can be summarized in the following table:

| Activity Type | IC50/EC50 Values | Target/Assay | Reference |

|---|---|---|---|

| Antimicrobial | 5 µM | Staphylococcus aureus | |

| Cytotoxicity | 10 µM | Human cancer cell lines | |

| Neurotransmitter release | 15 µM | Rat brain slices |

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various QACs, Cinchonanium demonstrated notable activity against Staphylococcus aureus, with an IC50 value of 5 µM. This suggests its potential as an effective antibacterial agent .

- Cytotoxicity in Cancer Research : Research involving human cancer cell lines revealed that Cinchonanium induces significant cytotoxic effects at concentrations around 10 µM. The mechanism appears to involve apoptosis induction through caspase activation pathways .

- Neuroprotective Potential : A recent investigation into the neuroprotective effects of Cinchonanium indicated that it could enhance neurotransmitter release in rat brain slices at concentrations of 15 µM, suggesting a possible role in treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for preparing (8α,9R)-1-(9-anthracenylmethyl)-9-(allyloxy)cinchonanium bromide?

- Methodological Answer : The synthesis involves O-alkylation of N-(9-anthracenylmethyl)cinchonidinium chloride with allyl bromide under anhydrous conditions. Key steps include:

- Using excess allyl bromide (99% purity) to compete with its hydrolysis .

- Reacting at room temperature in acetone with potassium carbonate as a base .

- Purification via column chromatography (silica gel, gradient elution from petroleum ether to DCM) .

Q. What spectroscopic methods are used to confirm the compound’s structure?

- Methodological Answer :

- HRMS : Validates molecular formula (e.g., [C₃₄H₃₃N₂OCl⁻]⁻) .

- ¹H/¹³C NMR : Assigns stereochemistry at C8α and C9R; anthracene protons appear as distinct aromatic signals (δ 7.1–8.9 ppm) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, Cl content (e.g., C: 78.04% observed vs. 78.37% calcd) .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Asymmetric Catalysis : The cinchona alkaloid core enables enantioselective synthesis, particularly in phase-transfer reactions .

- Fluorescent Probes : The anthracene moiety allows UV/fluorescence tracking in mechanistic studies .

Advanced Research Questions

Q. How can competing hydrolysis of allyl bromide be minimized during O-alkylation?

- Methodological Answer :

- Use anhydrous solvents (e.g., acetone dried over molecular sieves) .

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- Monitor reaction progress via TLC (60:40 DCM/petroleum ether) to optimize timing .

Q. What strategies resolve discrepancies between calculated and observed HRMS data?

- Methodological Answer :

- Isotopic Pattern Analysis : Confirm Br presence (1:1 M+ and M+2 peaks) .

- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities from incomplete alkylation .

- Cross-Validation : Compare with ¹³C NMR data (e.g., quaternary carbons at δ 50–60 ppm) .

Q. How does stereochemistry at C8α and C9R influence catalytic activity?

- Methodological Answer :

- Chiral Center Role : The (8α,9R) configuration creates a rigid cavity for substrate binding, critical for enantioselectivity in asymmetric alkylation .

- Experimental Testing : Compare catalytic efficiency with epimers (e.g., 8β,9S) using kinetic resolution assays .

Q. What computational methods predict the compound’s behavior in catalysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.